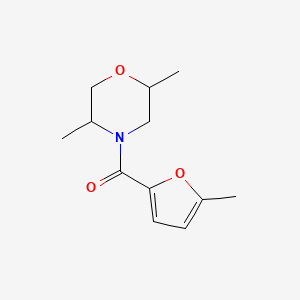
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone, also known as DMFMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMFMM is a heterocyclic compound that contains a morpholine ring and a furan ring, which makes it a unique compound with diverse applications.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and fungi. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to interact with specific enzymes and proteins, leading to the inhibition of cellular processes that are essential for the growth and survival of cancer cells and fungi.
Biochemical and Physiological Effects
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to inhibit the growth of fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone in scientific research. One potential application is in the development of novel chemotherapeutic agents for the treatment of cancer. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant anticancer properties, and further research is needed to explore its potential as a cancer treatment. Another potential application is in the development of antifungal drugs. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been shown to have significant antifungal properties, and further research is needed to explore its potential as an antifungal agent.
Conclusion
In conclusion, (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone is a unique compound with diverse applications in scientific research. It has significant anticancer and antifungal properties and has been used in the development of novel chemotherapeutic agents and antifungal drugs. Further research is needed to explore its potential in these areas and to identify new applications for this compound.
Métodos De Síntesis
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,5-dimethylmorpholine with 2,5-dimethylfuran-2-carboxylic acid. The reaction is catalyzed by a strong acid, and the resulting product is purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
(2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anticancer properties and has been used in the development of novel chemotherapeutic agents. (2,5-Dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone has also been shown to possess antifungal properties and has been used in the development of antifungal drugs.
Propiedades
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-15-10(3)6-13(8)12(14)11-5-4-9(2)16-11/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZXELGGUYUWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)
![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)


![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)



![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)